An In-Depth Technical Guide to 2-Acetyl-5-methylfuran: Chemical Properties, Structure, and Synthesis
An In-Depth Technical Guide to 2-Acetyl-5-methylfuran: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Acetyl-5-methylfuran (CAS No: 1193-79-9) is a heterocyclic organic compound recognized for its characteristic nutty, sweet, and hay-like aroma.[1][2] This furan (B31954) derivative is a significant component in the flavor and fragrance industries and serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed structural information, experimental protocols for its synthesis and characterization, and a discussion of its applications. All quantitative data is presented in structured tables for clarity and comparative analysis.
Chemical Structure and Identification
2-Acetyl-5-methylfuran is a furan ring substituted with an acetyl group at the second position and a methyl group at the fifth position.[1] Its structure has been elucidated and confirmed through various spectroscopic methods.
| Identifier | Value |
| IUPAC Name | 1-(5-methylfuran-2-yl)ethanone[1] |
| CAS Number | 1193-79-9 |
| Molecular Formula | C₇H₈O₂[3] |
| Molecular Weight | 124.14 g/mol [3] |
| SMILES | CC1=CC=C(O1)C(=O)C[1] |
| InChI | InChI=1S/C7H8O2/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3[1] |
| InChIKey | KEFJLCGVTHRGAH-UHFFFAOYSA-N[1] |
Physicochemical Properties
A compilation of the key physical and chemical properties of 2-Acetyl-5-methylfuran is provided below. These properties are crucial for its handling, application, and in the design of synthetic routes.
| Property | Value |
| Appearance | Clear to yellow-orange liquid[1] |
| Odor | Strong, nutty, hay-coumarin like[1][4] |
| Boiling Point | 100-101 °C at 25 mmHg[1] |
| Density | 1.066 g/mL at 25 °C[1] |
| Refractive Index | 1.511-1.517 at 20 °C[1] |
| Flash Point | 80 °C (176 °F) - closed cup[3] |
| Solubility | Slightly soluble in water; soluble in alcohol[1] |
| Vapor Density | >1 (vs air) |
Spectroscopic Data
The structural identity of 2-Acetyl-5-methylfuran is confirmed by a range of spectroscopic techniques. Below is a summary of characteristic spectral data.
| Spectroscopic Data | Description |
| ¹H NMR (Proton NMR) | In CDCl₃, characteristic signals are observed for the methyl protons of the acetyl group, the methyl protons on the furan ring, and the two protons of the furan ring.[1] |
| ¹³C NMR (Carbon NMR) | The spectrum displays distinct peaks corresponding to the carbonyl carbon, the carbons of the furan ring, and the two methyl carbons.[2] |
| IR (Infrared) Spectroscopy | The IR spectrum shows a strong absorption band for the C=O stretching of the ketone group, along with characteristic peaks for the furan ring vibrations.[1] |
| MS (Mass Spectrometry) | The mass spectrum exhibits a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[2] |
Synthesis of 2-Acetyl-5-methylfuran
The most common and efficient method for the synthesis of 2-Acetyl-5-methylfuran is the Friedel-Crafts acylation of 2-methylfuran (B129897) with acetic anhydride (B1165640).
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of 2-Acetyl-5-methylfuran.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on established literature procedures for the acylation of 2-methylfuran.[1]
Materials:
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2-Methylfuran (0.5 moles)
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Acetic anhydride (1 mole)
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Zinc chloride (ZnCl₂) (0.015 moles), anhydrous
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Ice bath
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Round-bottom flask equipped with a magnetic stirrer and a dropping funnel
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Distillation apparatus
Procedure:
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A mixture of acetic anhydride (1 mole) and 2-methylfuran (0.5 moles) is placed in a round-bottom flask and cooled to 0 °C in an ice bath with continuous stirring.[1]
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Anhydrous zinc chloride (0.015 moles) is added portion-wise to the cooled mixture under vigorous stirring.[1]
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After the addition of the catalyst, the reaction mixture is allowed to warm to room temperature and then heated to and maintained at 45 °C for 2.5 hours.[1]
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Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water.
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The product is extracted with a suitable organic solvent (e.g., diethyl ether).
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The organic layer is washed with a saturated sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by distillation under reduced pressure (78-82 °C at 14 mbar) to yield pure 2-Acetyl-5-methylfuran.[1]
Spectroscopic Characterization Workflow
The following diagram outlines the typical workflow for the spectroscopic characterization of the synthesized 2-Acetyl-5-methylfuran.
Safety and Handling
2-Acetyl-5-methylfuran is classified as a combustible liquid and is harmful if swallowed.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from heat and open flames.
Applications
Due to its pleasant aroma, 2-Acetyl-5-methylfuran is extensively used as a flavoring agent in a variety of food products, including baked goods, beverages, and confectionery.[2] It is also utilized as a fragrance component in perfumes and other scented products. In the realm of organic chemistry, it serves as a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Conclusion
2-Acetyl-5-methylfuran is a furan derivative of significant industrial importance. This guide has provided a detailed overview of its chemical and physical properties, structural information, and a practical protocol for its synthesis via Friedel-Crafts acylation. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development.
